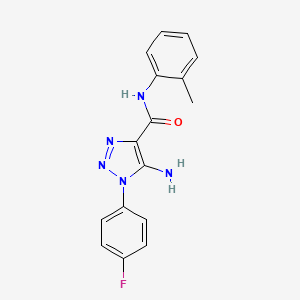

5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Chemical Structure and Properties The compound 5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899973-09-2) is a triazole-carboxamide derivative with the molecular formula C17H15FN5O and a molecular weight of 327.34 g/mol . Its structure features a 1,2,3-triazole core substituted with:

- A 4-fluorophenyl group at position 1.

- A 5-amino group at position 2.

- An N-(2-methylphenyl) carboxamide moiety at position 3.

This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are known for their versatility in drug discovery due to their ability to mimic β-turn structures and interact with diverse biological targets .

Properties

IUPAC Name |

5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-10-4-2-3-5-13(10)19-16(23)14-15(18)22(21-20-14)12-8-6-11(17)7-9-12/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCBWSOEVXRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated triazole intermediate.

Attachment of the Fluorophenyl and Methylphenyl Groups: These groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Halogenated intermediates, appropriate nucleophiles or electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Influence on Activity: Electron-Withdrawing Groups (e.g., -F, -Cl): The target compound’s 4-fluorophenyl group may enhance metabolic stability and target binding compared to methoxy or methyl substituents .

Biological Target Specificity :

- Compounds with carbamoylmethyl substituents (e.g., ) inhibit the bacterial SOS response by targeting LexA autoproteolysis, while aryl-substituted analogues (e.g., ) show antiproliferative activity in cancer cells .

Antiproliferative Activity :

- The target compound shares structural similarities with 5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which demonstrated significant activity against renal cancer cells (RXF 393: GP = -13.42%) .

- Substitution of the carboxamide group with 2-methylphenyl (target) vs. 2,5-dichlorophenyl () may alter cellular uptake or target affinity.

SOS Response Inhibition :

Research Findings and Implications

β-Turn Mimicry: The 5-amino-1,2,3-triazole-4-carboxamide scaffold is hypothesized to mimic β-turn structures, enabling interactions with proteins like LexA or cancer-related kinases .

Cytotoxicity and Selectivity :

- Aryl-substituted triazoles (e.g., target compound) generally exhibit lower cytotoxicity compared to carbamoylmethyl derivatives, making them suitable for prolonged therapeutic use .

Species Breadth :

- Substituent modifications (e.g., carbamoylmethyl to aryl) can expand or restrict species-specific activity, as seen in SOS inhibitors vs. anticancer agents .

Biological Activity

5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the use of triazole chemistry, which is known for its ability to yield biologically active derivatives. The triazole ring is a key structural component that contributes to the compound's pharmacological properties. Various synthetic routes have been explored, including one-pot reactions that simplify the process while maintaining high yields and purity.

Anticancer Properties

Research indicates that 5-amino-1-(4-fluorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity. A study demonstrated its effectiveness against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-15 (colon cancer), with IC50 values in the low micromolar range. The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It is believed to inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases. A related study highlighted that derivatives of triazole compounds can significantly reduce TNF-alpha release in stimulated cells .

Mechanistic Insights

Docking studies have provided insights into how this compound interacts with target proteins. For instance, it has been shown to bind effectively to the colchicine site on tubulin, which is crucial for its anticancer activity. The binding affinity and interaction patterns suggest that modifications on the triazole ring can enhance biological activity .

Data Summary

| Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 17.83 | Tubulin polymerization inhibition |

| Anticancer | HCT-15 | 19.73 | Cell cycle arrest |

| Anti-inflammatory | LPS-stimulated cells | 0.283 | TNF-alpha release inhibition |

Case Studies

- Antitumor Activity : In vitro studies using the MTT assay revealed that the compound effectively inhibited cell proliferation across several cancer types, outperforming standard chemotherapeutics like Cisplatin in specific assays .

- Inflammatory Response : A recent investigation into its anti-inflammatory effects demonstrated a significant reduction in cytokine levels when tested on human peripheral blood mononuclear cells (PBMCs), indicating its potential for therapeutic use in inflammatory conditions .

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄FN₅O | PubChem |

| Molecular Weight | 311.31 g/mol | PubChem |

| Solubility (Water) | Low (use DMSO for stock solutions) |

Basic: What validated biological targets and mechanisms of action are reported for this compound?

Methodological Answer:

The compound exhibits dual inhibitory activity:

- COX-2 Inhibition: Assess via prostaglandin E₂ (PGE₂) ELISA in LPS-stimulated macrophages; IC₅₀ values should be compared to celecoxib as a positive control .

- HDAC Inhibition: Use fluorometric assays with HeLa cell nuclear extracts; validate selectivity against Class I vs. II HDAC isoforms using isoform-specific substrates .

Advanced: How can conflicting reports on enzyme inhibition efficacy be systematically resolved?

Methodological Answer:

Discrepancies may arise from assay conditions or isoform specificity. Recommended approaches:

- Orthogonal Assays: Compare fluorescence-based HDAC assays with Western blotting for acetylated histone H3 .

- Kinetic Studies: Determine Ki values under standardized substrate concentrations (e.g., 10 µM acetylated peptide) .

- Structural Analysis: Perform molecular docking to evaluate binding interactions with COX-2/HDAC active sites .

Advanced: What in silico strategies predict off-target effects or novel biological activities?

Methodological Answer:

- QSAR Modeling: Train models using PubChem BioAssay data (AID 1259401) to predict affinity for kinase or GPCR targets .

- Molecular Dynamics (MD): Simulate binding stability with HDAC2 (PDB: 4LXZ) over 100 ns trajectories using AMBER .

- AI-Driven Screening: Deploy graph neural networks (GNNs) to prioritize analogs with improved solubility while retaining target affinity .

Basic: What analytical methods confirm structural integrity and purity?

Methodological Answer:

- HPLC-PDA: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>98%) .

- High-Resolution MS: Confirm molecular ion [M+H]<sup>+</sup> at m/z 312.1254 (calculated for C₁₆H₁₅FN₅O<sup>+</sup>) .

- <sup>19</sup>F NMR: Verify fluorophenyl substitution with a singlet near -115 ppm .

Advanced: How to design in vivo studies addressing poor pharmacokinetic (PK) properties?

Methodological Answer:

- Metabolite Identification: Incubate with liver microsomes (human/rodent) and analyze via LC-QTOF for glucuronidation or oxidation products .

- Formulation Optimization: Test lipid nanoparticles (LNPs) to enhance oral bioavailability; measure Cmax and AUC in Sprague-Dawley rats .

- PK/PD Modeling: Use NONMEM to correlate plasma concentrations with tumor growth inhibition in xenograft models .

Advanced: How to evaluate isoform selectivity for HDAC inhibition?

Methodological Answer:

- Isoform-Specific Assays: Compare IC₅₀ values using HDAC1 (Class I) vs. HDAC6 (Class II) recombinant enzymes .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in Jurkat cells by monitoring HDAC1/6 thermal stability shifts .

- Selectivity Ratio: Calculate (IC₅₀ HDAC6 / IC₅₀ HDAC1) to prioritize compounds with >10-fold selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.